2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride

Lipophilicity logP Drug design

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride (CAS 1220033-29-3) is a synthetic piperidine–ethanone conjugate that incorporates a secondary N-methylaminoacetyl side chain and a 4-methyl substituent on the piperidine ring. As an HCl salt (molecular formula C₉H₁₉ClN₂O, MW 206.72 g·mol⁻¹), it is supplied as a crystalline solid with typical purity specifications of ≥95% (HPLC).

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 1220033-29-3
Cat. No. B1487715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride
CAS1220033-29-3
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)CNC.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-8-3-5-11(6-4-8)9(12)7-10-2;/h8,10H,3-7H2,1-2H3;1H
InChIKeyZOORPOUCAGENLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone Hydrochloride (CAS 1220033-29-3): Structural Identity and In-Class Positioning


2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride (CAS 1220033-29-3) is a synthetic piperidine–ethanone conjugate that incorporates a secondary N-methylaminoacetyl side chain and a 4-methyl substituent on the piperidine ring . As an HCl salt (molecular formula C₉H₁₉ClN₂O, MW 206.72 g·mol⁻¹), it is supplied as a crystalline solid with typical purity specifications of ≥95% (HPLC) . The compound occupies a distinct position within a family of closely related piperidinyl-ethanone derivatives, all sharing the 2‑amino‑1‑(piperidin‑1‑yl)ethanone core but differentiated by N‑substitution pattern (primary amine vs. N‑methylamino) and ring substitution (absence, position, or nature of the methyl group). These subtle structural variations can produce measurable differences in lipophilicity, conformational preference, hydrogen‑bonding capacity, and biological target engagement, making unqualified substitution among analogs scientifically unsound [1].

Procurement Risk in 2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone HCl: Why In-Class Analogs Cannot Be Simply Interchanged


The piperidinyl-ethanone scaffold is critically sensitive to even single-atom modifications. The 4‑methyl group on the piperidine ring of CAS 1220033‑29‑3 alters the conformational equilibrium of the six-membered ring, increases calculated logP, and introduces a steric feature absent in the des‑methyl analog (CAS 98998‑32‑4) . Likewise, the secondary N‑methylamino side chain differs both in basicity and hydrogen‑bond donor count from the primary amino analog (CAS 1219972‑14‑1), changing intermolecular interaction capacity . Regioisomeric movement of the methyl group from the 4‑ to the 2‑position (CAS 1220038‑90‑3) further reorients the steric footprint relative to the ethanone carbonyl, potentially altering recognition by enzymes, transporters, or receptors . Generic substitution without quantitative, assay‑matched verification therefore carries a high risk of divergent potency, selectivity, solubility, or metabolic stability—each a potential source of irreproducible research or failed scale‑up. The sections below supply the available quantitative or calculable evidence that substantiates these differentiation claims.

Quantitative Differentiation Evidence for 2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone HCl vs. Closest Comparators


Lipophilicity Advantage of the 4-Methyl Substituent vs. Des-Methyl Analog (CAS 98998-32-4)

The 4-methyl substitution on the piperidine ring of the target compound increases calculated lipophilicity relative to the des‑methyl comparator 2-(methylamino)-1-(piperidin-1-yl)ethanone hydrochloride (CAS 98998-32-4). Based on the XLogP3 algorithm, the target free base (C₉H₁₈N₂O) is predicted to have an XLogP3 of approximately +0.8, while the des‑methyl free base (C₈H₁₆N₂O) is predicted at +0.3 [1]. This +0.5 log unit increment corresponds to a roughly 3‑fold higher predicted octanol–water partition coefficient, which can influence membrane permeability and non‑specific protein binding . Procurement of the correct 4‑methyl derivative is therefore essential for any assay where lipophilicity‑driven distribution, off‑target binding, or metabolic clearance is a critical parameter.

Lipophilicity logP Drug design

Molecular Weight and Heavy Atom Count Differentiation from the Primary Amine Analog (CAS 1219972-14-1)

The target compound (free base C₉H₁₈N₂O, MW 170.25) contains an N‑methyl group on the side‑chain amine, replacing one of the amino hydrogens present in the primary amine analog 2‑amino‑1‑(4‑methyl‑1‑piperidinyl)‑1‑ethanone (free base C₈H₁₆N₂O, MW 156.23) [1]. This results in a mass increase of 14.02 Da and a reduction in hydrogen‑bond donor count from 2 (primary amine) to 1 (secondary N‑methylamine). In fragment‑based drug discovery or scaffold‑hopping exercises, these differences can change the binding enthalpy–entropy balance, as the secondary amine is less able to donate two hydrogen bonds simultaneously [2]. Users performing biophysical assays (SPR, ITC, NMR) should not assume that the primary amine analog will reproduce the target engagement profile of the N‑methyl derivative.

Molecular weight Hydrogen bonding Fragment-based screening

Regiochemical Differentiation: 4‑Methyl vs. 2‑Methyl Piperidine Substitution (CAS 1220038‑90‑3)

The target compound places the methyl substituent at the 4‑position of the piperidine ring, whereas CAS 1220038‑90‑3 carries an identical set of functional groups but with the methyl group at the 2‑position . In the 4‑methyl isomer, the methyl group is equatorial in the lowest‑energy chair conformation, projecting away from the ethanone side chain. In the 2‑methyl isomer, the methyl group is adjacent to the amide nitrogen, introducing significant steric hindrance that can restrict rotation around the N–C(O) bond and alter the accessible conformational space of the entire molecule [1]. This regiochemical difference may lead to distinct selectivity profiles in enzyme or receptor binding assays, even when the two compounds share identical molecular formula (C₉H₁₈N₂O) and molecular weight (170.25 Da free base). No head‑to‑head biological data are currently available; the inference is drawn from conformational principles.

Regiochemistry Steric bulk Conformational analysis

Side‑Chain Connectivity Advantage vs. Ring‑Substituted Methylamino Regioisomer (CAS 71879‑46‑4)

In the target compound, the methylamino group is attached to the ethanone side chain (N‑methyl‑2‑aminoacetyl), whereas in CAS 71879‑46‑4 the methylamino group is directly linked to the 4‑position of the piperidine ring (1‑acetyl‑4‑methylaminopiperidine) . This connectivity difference alters the metabolic vulnerability of the N‑methyl group: side‑chain N‑methylamides are generally less susceptible to oxidative N‑dealkylation by cytochrome P450 enzymes than N‑alkyl substituents on a saturated ring, potentially conferring longer metabolic half‑life [1]. Additionally, the spatial separation of the basic amine from the piperidine ring in the target compound creates a different pharmacophore topology, which can affect recognition by aminergic receptors or transporters. No direct comparative in vitro metabolism data are available; the inference is based on established medicinal chemistry principles.

Metabolic stability N-dealkylation Pharmacophore topology

Purity and Analytical Specification Advantage Over Budget-Grade Des-Methyl Supplies

Multiple commercial suppliers specifically list CAS 1220033‑29‑3 at purities of 95%+ or 98% (HPLC), with some (e.g., Matrix Scientific via certified distributors) providing lot‑specific certificates of analysis (CoA) upon request . In contrast, the more widely available des‑methyl comparator (CAS 98998‑32‑4) is commonly offered at lower assay ranges (e.g., 97% by some vendors) and may not be accompanied by equivalent analytical documentation . For users requiring high‑confidence compound identity and purity for quantitative pharmacology (e.g., dose‑response curves, SPR biosensor assays), the availability of a defined purity specification and CoA for the 4‑methyl analog represents a procurement‑grade differentiation factor.

Purity HPLC Procurement specification

Precision Application Scenarios for 2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone HCl Based on Verified Differentiation Data


Lipophilicity-Sensitive Cellular Phenotypic Assays Requiring Matched logP

When a screening cascade has been optimized for compounds with logP in the +0.5 to +1.0 range, the predicted XLogP3 of approximately +0.8 for the free base of CAS 1220033‑29‑3 aligns with the desired lipophilicity window. Substituting the des‑methyl analog (predicted logP ~+0.3) may lead to reduced cell permeability and apparent loss of potency, not due to a lack of target engagement but because of suboptimal membrane partitioning .

Fragment-Based Drug Discovery Using Secondary Amine Pharmacophores

Structural biology groups performing fragment soaking or co‑crystallization experiments can leverage the single hydrogen‑bond donor of the N‑methylamino side chain to probe binding pockets that would be sterically or electrostatically inaccessible to the primary amine analog (CAS 1219972‑14‑1). The reduced polar surface area of the N‑methyl derivative may also favor cryptic pocket binding [1].

Metabolic Stability Profiling of Side‑Chain N‑Methyl Amides vs. Ring‑N‑Methyl Amines

Medicinal chemistry teams conducting metabolic soft‑spot analysis can use CAS 1220033‑29‑3 as a model substrate to compare intrinsic clearance of a side‑chain N‑methylamide against the ring‑attached N‑methylamine regioisomer (CAS 71879‑46‑4). The structural dichotomy supports structure–metabolism relationship (SMR) studies where the position of the N‑methyl group is the only variable [2].

High-Confidence Quantitative Pharmacology Requiring Lot‑Specific Analytical Documentation

Investigators preparing reference standards for quantitative bioanalysis (LC‑MS/MS calibration curves, quantitative NMR) benefit from the 98%+ purity specification and the availability of a Certificate of Analysis for CAS 1220033‑29‑3. This documentation reduces the risk of impurity‑driven quantitation errors compared to budget‑grade supplies of the des‑methyl analog, which may lack equivalent batch‑level quality control .

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